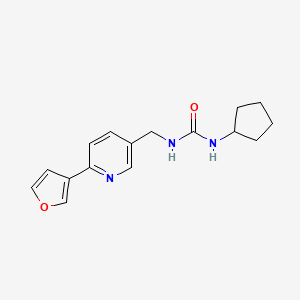
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea” is a complex organic compound. It contains a cyclopentyl group, a furan ring, a pyridine ring, and a urea group. Each of these components has unique chemical properties that could contribute to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The cyclopentyl group, furan ring, and pyridine ring are all cyclic structures, which could influence the compound’s stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyridine rings, both of which are aromatic and can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could contribute to its solubility in water .
Wissenschaftliche Forschungsanwendungen
Aromatic Character and Complexation
A hybrid macrocycle incorporating pyridine subunits demonstrates aromatic character upon complexation with uranyl cations. This finding suggests potential applications in designing novel aromatic systems and in the complexation with metal ions for sensors or separation technologies (Ho et al., 2014).
Intramolecular Hydrogen Bonding
Studies on pyrid-2-yl ureas reveal the impact of substituent effects on intramolecular hydrogen bonding and cytosine complexation. This research underscores the importance of molecular design in enhancing binding interactions, which could be vital for drug design and molecular recognition processes (Chien et al., 2004).
Heterocyclic Derivative Synthesis
The creation of novel pyridine and naphthyridine derivatives from furan- or thiophen-2-yl)ethylidene)malononitriles demonstrates the versatility of heterocyclic compounds in synthesizing diverse molecular structures. Such compounds have potential applications in pharmaceuticals, agrochemicals, and organic materials (Abdelrazek et al., 2010).
Macrocyclic and Oligomeric Ureas
The formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine highlights the potential of such structures in creating novel polymers and supramolecular assemblies with unique properties (Gube et al., 2012).
Antimicrobial Activity
Synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and their evaluation for antimicrobial activity showcase the therapeutic potential of heterocyclic compounds. Such research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bakhite et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFIHOHQZUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)
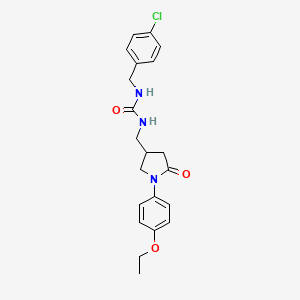
![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)
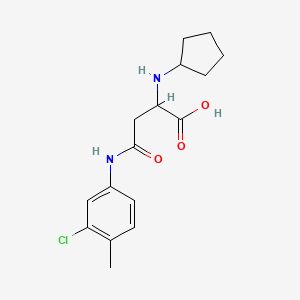
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
methanamine](/img/structure/B2857718.png)
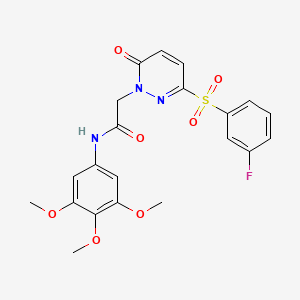
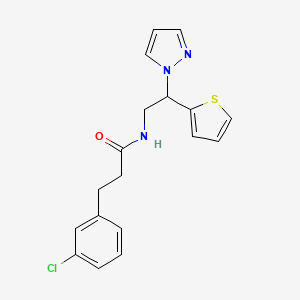
![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)
